3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile
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Overview
Description
3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, an azetidine ring, and a benzonitrile group.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as carbonyl reductase [nadph] 1 . This enzyme is known to catalyze the reduction of a wide variety of carbonyl compounds including quinones, prostaglandins, menadione, and various xenobiotics .
Mode of Action
These compounds typically bind to the active site of the enzyme, inhibiting its function and leading to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
Given its potential interaction with carbonyl reductase [nadph] 1, it may influence pathways involving the reduction of carbonyl compounds .
Result of Action
Based on its potential interaction with carbonyl reductase [nadph] 1, it may influence the reduction of various carbonyl compounds, potentially affecting cellular processes dependent on these compounds .
Preparation Methods
The synthesis of 3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile typically involves multiple steps, including the formation of the azetidine ring and the attachment of the pyrimidine and benzonitrile groups. One common synthetic route involves the use of acetic anhydride and pyridine under reflux conditions . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine and benzonitrile groups. Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer properties.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: The compound’s unique structure makes it useful in materials science for developing new materials with specific properties.
Comparison with Similar Compounds
Similar compounds to 3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile include other pyrimidine and azetidine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives are known for their inhibitory activity against certain enzymes and receptors
Properties
IUPAC Name |
3-[3-(pyrimidin-4-ylamino)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-7-11-2-1-3-12(6-11)15(21)20-8-13(9-20)19-14-4-5-17-10-18-14/h1-6,10,13H,8-9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYXOLVOLBTDQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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